5-Ethyl-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine
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Overview
Description
5-Ethyl-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and a thiazolo[4,5-c]pyridine moiety linked through a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[4,5-c]pyridine core, which is then coupled with a piperidine derivative. The final step involves the introduction of the pyrimidine ring with an ethyl substituent. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Ethyl-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets. The thiazolo[4,5-c]pyridine moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine
- 5-Propyl-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine
Uniqueness
5-Ethyl-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-2-12-9-19-16(20-10-12)23-13-4-7-22(8-5-13)17-21-14-11-18-6-3-15(14)24-17/h3,6,9-11,13H,2,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHWWYLLMRUMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC4=C(S3)C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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